1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to a dihydropyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction with its targets would depend on the specific chemical structure of the compound. It could potentially form bonds with amino acid residues in the target protein, leading to changes in the protein’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a particular signaling pathway, it could potentially affect that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups could influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular processes, leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 4-fluoroaniline.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the dihydropyridine ring.
Oxidation: The final step involves the oxidation of the dihydropyridine ring to introduce the oxo group, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic hydrolysis conditions.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQUQPHRCZGKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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